
3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring This particular compound is characterized by the presence of a nitrophenyl group and a propylcyclohexyl group attached to the oxadiazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzohydrazide with 4-propylcyclohexanone in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is carried out under reflux conditions, leading to the formation of the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under specific conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexyl ring, using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Nucleophiles such as amines or thiols, appropriate solvents, and sometimes elevated temperatures.
Oxidation: Potassium permanganate, acidic or basic conditions.
Major Products Formed
Reduction: Formation of 3-(4-aminophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of oxidized derivatives, potentially including carboxylic acids or ketones.
Aplicaciones Científicas De Investigación
3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies focus on its interaction with biological targets and its effects on cellular processes.
Medicine: Potential applications in drug development, particularly as a scaffold for designing new therapeutic agents. Its derivatives may exhibit pharmacological activities that can be harnessed for medical treatments.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and functional groups that can be modified for specific applications.
Mecanismo De Acción
The mechanism of action of 3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of their activity. The nitrophenyl group can participate in electron transfer reactions, while the oxadiazole ring can engage in hydrogen bonding and other interactions with biomolecules. These interactions can influence various cellular pathways, resulting in the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 3-(4-Nitrophenyl)-5-(4-methylcyclohexyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(4-ethylcyclohexyl)-1,2,4-oxadiazole
- 3-(4-Nitrophenyl)-5-(4-butylcyclohexyl)-1,2,4-oxadiazole
Uniqueness
3-(4-Nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole is unique due to the specific combination of the nitrophenyl and propylcyclohexyl groups. This combination imparts distinct chemical and physical properties, such as solubility, stability, and reactivity, which can be advantageous in various applications. The propyl group provides a balance between hydrophobicity and steric effects, making this compound particularly interesting for research and development.
Propiedades
Fórmula molecular |
C17H21N3O3 |
|---|---|
Peso molecular |
315.37 g/mol |
Nombre IUPAC |
3-(4-nitrophenyl)-5-(4-propylcyclohexyl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C17H21N3O3/c1-2-3-12-4-6-14(7-5-12)17-18-16(19-23-17)13-8-10-15(11-9-13)20(21)22/h8-12,14H,2-7H2,1H3 |
Clave InChI |
XTKRROQPNXRIDC-UHFFFAOYSA-N |
SMILES canónico |
CCCC1CCC(CC1)C2=NC(=NO2)C3=CC=C(C=C3)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


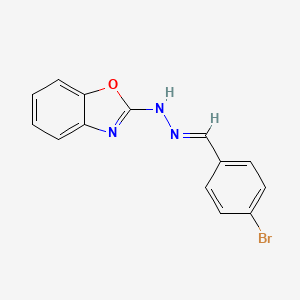
![1-(4-ethoxyphenyl)-3-hydroxy-3-(4-methoxyphenyl)-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B14966941.png)
![6-allyl-N-(3-chloro-2-methylphenyl)-6H-dibenzo[c,e][1,2]thiazine-9-carboxamide 5,5-dioxide](/img/structure/B14966956.png)
![9-methyl-8-{[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]sulfanyl}-1,9-dihydro-6H-purin-6-one](/img/structure/B14966962.png)
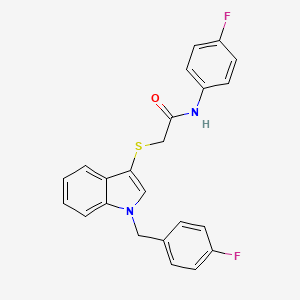
![N-(4-{2-[(2-bromophenyl)amino]-2-oxoethyl}-3-oxo-3,4-dihydroquinoxalin-2-yl)-N-methylpropanamide](/img/structure/B14966987.png)
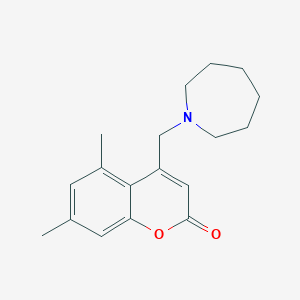
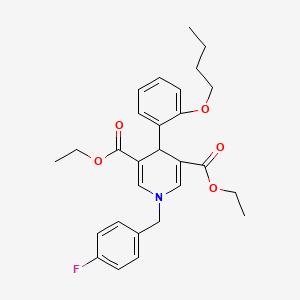
![N-(2-phenylethyl)-6-[(2-thioxo-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B14967003.png)
![N,2'-dicyclopentyl-1'-oxo-1',4'-dihydro-2'H-spiro[cyclohexane-1,3'-isoquinoline]-4'-carboxamide](/img/structure/B14967009.png)
![5-bromo-2-chloro-N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B14967011.png)
![N-(Adamantan-1-YL)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-D]pyrimidin-4-amine](/img/structure/B14967020.png)
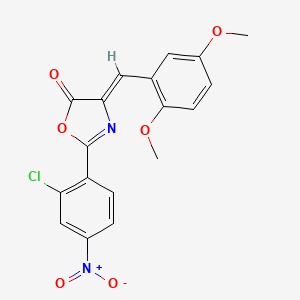
![3-(1,3-benzodioxol-5-ylmethyl)-2-[(3-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B14967032.png)
